molecular formula C10H7F3N2 B12343524 6-(trifluoromethyl)-4aH-quinolin-2-imine

6-(trifluoromethyl)-4aH-quinolin-2-imine

Cat. No.: B12343524
M. Wt: 212.17 g/mol
InChI Key: POFYTQCZTZEHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-4aH-quinolin-2-imine is a quinoline-derived compound featuring a trifluoromethyl (-CF₃) group at the 6-position and an imine functional group at the 2-position. This structure is part of a broader class of nitrogen-containing heterocycles, which are widely explored in medicinal chemistry due to their bioisosteric properties, metabolic stability, and tunable electronic characteristics .

Properties

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

IUPAC Name

6-(trifluoromethyl)-4aH-quinolin-2-imine

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8/h1-6,14H

InChI Key

POFYTQCZTZEHED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)N=C2C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a quinoline precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The imine group can be introduced through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of 6-(trifluoromethyl)-4aH-quinolin-2-imine may involve large-scale trifluoromethylation reactions using efficient and cost-effective reagents. The use of continuous flow reactors can enhance the scalability and safety of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-4aH-quinolin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at positions 5 and 8.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using catalysts like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-4aH-quinolin-2-imine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The imine group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Positional Effects of Substituents

  • 6-Trifluoromethyl vs. 7-Trifluoromethyl Substitution: demonstrates that 6- and 7-substituted quinolines exhibit comparable antiplasmodial activity against Plasmodium falciparum. For example, 6-trifluoromethyl substitution retains activity similar to 7-chloro-substituted chloroquine analogs, whereas substituents at positions 2, 5, or 8 reduce potency .
  • 2-Methyl-6-Trifluoromethyl Derivatives: Compounds like 2-methyl-6-(trifluoromethyl)quinolin-4-amine (CAS: 948292-54-4) are structurally similar but include a methyl group at position 2.

Functional Group Variations

  • Imine vs. Amine Groups: The imine group in 4aH-quinolin-2-imine introduces a conjugated π-system, which may alter electronic properties compared to amine-containing analogs like 6-(trifluoromethyl)quinolin-4-amine. Such differences could influence solubility, metabolic stability, and target engagement .
  • Quinolinone Derivatives: 6-(Dimethylamino)-4-(trifluoromethyl)-2(1H)-quinolinone (CAS: 328947-81-5) replaces the imine with a ketone and dimethylamino group, resulting in altered hydrogen-bonding capacity and reduced basicity. This compound has a molecular weight of 256.2 g/mol and is used in research settings, though its pharmacological profile remains distinct .

Comparison with Non-Quinoline Heterocycles

While 6-(trifluoromethyl)-4aH-quinolin-2-imine belongs to the quinoline family, related trifluoromethylated heterocycles provide context for its uniqueness:

  • Pyrimidine Derivatives: 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 396-63-4) shares a trifluoromethyl group but lacks the fused benzene ring of quinoline. Such compounds are often explored in kinase inhibition but differ in bioavailability and target specificity .
  • Pyridine Analogs: Compounds like [6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS: 1311283-73-4) emphasize the versatility of trifluoromethyl groups in medicinal chemistry, though their pharmacokinetic profiles diverge from quinoline-based structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.